(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Medicinal Chemistry Neuroinflammation Structure-Activity Relationship

(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1049269-97-7) is a synthetic small molecule (C₂₁H₁₉BrN₄O, MW 423.3 g/mol) comprising a 6-phenylpyridazine core linked via a piperazine bridge to a 4-bromobenzoyl moiety. It belongs to the arylpiperazine-pyridazine class, a scaffold extensively explored for neuroinflammation suppression, acetylcholinesterase (AChE) inhibition, and kinase modulation.

Molecular Formula C21H19BrN4O
Molecular Weight 423.3 g/mol
CAS No. 1049269-97-7
Cat. No. B3402093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
CAS1049269-97-7
Molecular FormulaC21H19BrN4O
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H19BrN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2
InChIKeyRINLKJVGWVYTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1049269-97-7)? A Procurement-Ready Reference


(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1049269-97-7) is a synthetic small molecule (C₂₁H₁₉BrN₄O, MW 423.3 g/mol) comprising a 6-phenylpyridazine core linked via a piperazine bridge to a 4-bromobenzoyl moiety . It belongs to the arylpiperazine-pyridazine class, a scaffold extensively explored for neuroinflammation suppression, acetylcholinesterase (AChE) inhibition, and kinase modulation [1]. The compound is commercially available as a research-grade screening compound from multiple specialist vendors . Notably, its unsubstituted phenylpyridazine core differentiates it from the widely studied 4-methyl-6-phenylpyridazine analog GIBH-130, while its para-bromobenzoyl group contrasts with the meta-bromo regioisomer 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine .

Why Generic Substitution of (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone Fails: Structural Nuances Drive Pharmacophore Divergence


In-class arylpiperazine-pyridazine compounds cannot be interchanged casually because minor structural modifications—methylation of the pyridazine core, regioisomeric bromine placement, or replacement of the benzoyl with a pyrimidinyl group—profoundly alter target engagement, potency, and selectivity profiles [1]. For instance, GIBH-130 (4-methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suppresses microglial IL-1β secretion with an IC₅₀ of 3.4 nM, but its potency depends critically on the 4-methyl substitution on the pyridazine ring and the pyrimidinylpiperazine motif . Replacing the pyrimidinylpiperazine with a 4-bromobenzoyl-piperazine (as in the target compound) or shifting the bromine from para to meta position yields molecules with distinct pharmacophores that likely interrogate different chemical space within the same target class . The quantitative evidence below demonstrates where these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone Versus Close Analogs


Structural Pharmacophore Divergence: 4-Bromobenzoyl-Piperazine vs. Pyrimidinylpiperazine in 6-Phenylpyridazine Compounds

The target compound incorporates a 4-bromobenzoyl-piperazine motif attached to an unsubstituted 6-phenylpyridazine core, whereas the well-characterized analog GIBH-130 bears a pyrimidinylpiperazine linked to a 4-methyl-6-phenylpyridazine core . GIBH-130 suppresses IL-1β secretion from activated microglia with IC₅₀ ≈ 3.4 nM, with weaker activity against NO (IC₅₀ ≈ 46 µM) and TNF-α (≈ 40.8 µM), demonstrating that both the 4-methylpyridazine and the pyrimidinylpiperazine are essential for sub-nanomolar potency and cytokine selectivity . The target compound lacks both the 4-methyl substitution and the pyrimidinylpiperazine, instead presenting a 4-bromobenzoyl-piperazine—a pharmacophore predicted to engage different hydrogen-bonding and halogen-bonding interactions within the same target class [1]. No quantitative IL-1β inhibition data currently exist for the target compound; the observed differentiation is therefore structural and pharmacophoric rather than activity-based.

Medicinal Chemistry Neuroinflammation Structure-Activity Relationship

Halogen Regioisomerism: Para-Bromobenzoyl (Target) vs. Meta-Bromobenzoyl (Isomer) Differentiation

The target compound (CAS 1049269-97-7) bears a para-bromobenzoyl group at the piperazine N-4 position, whereas its close isomer 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-92-7) features a meta-bromobenzoyl substituent . Both share the same molecular formula (C₂₁H₁₉BrN₄O) and molecular weight (423.3 g/mol), but the position of the bromine atom alters the electronic distribution (Hammett σₚ = +0.23 for para-Br vs. σₘ = +0.39 for meta-Br) and the three-dimensional shape of the molecule, which can differentially affect target binding pocket complementarity . No comparative biological data exist for these two regioisomers; the differentiation is based on well-established medicinal chemistry principles that halogen position impacts potency, selectivity, and metabolic stability within congeneric series [1].

Medicinal Chemistry Regioisomer Selectivity Ligand Design

Unsubstituted vs. 4-Methyl-6-Phenylpyridazine Core: Implications for Target Selectivity

Within the 6-phenylpyridazine class, C-5 and C-4 methylation of the pyridazine ring strongly modulates AChE inhibitory potency and AChE/BuChE selectivity [1]. Specifically, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (compound 4c) showed an IC₅₀ of 21 nM for human AChE with a 100-fold selectivity over BuChE (ratio = 24) relative to tacrine, while the des-methyl analog (compound 1) was 12-fold less potent (IC₅₀ ≈ 120 nM on eel AChE) [2]. The target compound bears an unsubstituted 6-phenylpyridazine core (no C-4 or C-5 methyl), which based on class SAR is expected to yield lower AChE potency compared to methylated analogs . No direct AChE/BuChE data are available for the target compound; this inference derives from established SAR within the aminopyridazine AChE inhibitor series [2].

Acetylcholinesterase Inhibition Structure-Activity Relationship Selectivity Profiling

Class-Level Pharmacological Potential: 6-Phenylpyridazine Scaffold in Neuroinflammation and COX-2 Inhibition

The 6-phenylpyridazine scaffold has demonstrated validated biological activity in two distinct therapeutic areas relevant to the target compound. First, 3-amino-6-phenylpyridazine derivatives function as selective suppressors of glial activation, blocking IL-1β, iNOS, and NO production in activated glial cells [1]. Second, N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives act as COX-2 inhibitors with compounds such as 4a (IC₅₀ = 17.45 nM), 4b (IC₅₀ = 17.40 nM), and 5a (IC₅₀ = 16.76 nM) demonstrating superior potency to celecoxib (IC₅₀ = 17.79 nM; p < 0.05) [2]. The target compound shares the 6-phenylpyridazine core but differentiates through its 4-bromobenzoyl-piperazine motif, which may confer distinct activity profiles within these validated target classes .

Neuroinflammation COX-2 Inhibition Drug Discovery

Optimal Research and Procurement Application Scenarios for (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone


Anti-Neuroinflammatory Agent Development via 6-Phenylpyridazine Scaffold Screening

Given the established capacity of 3-amino-6-phenylpyridazine derivatives to selectively suppress microglial IL-1β, iNOS, and NO overproduction without impairing beneficial glial functions [1], the target compound—featuring a 4-bromobenzoyl-piperazine in place of the 3-amino substituent—represents a structurally distinct probe for neuroinflammation target screening. Researchers seeking novel chemical matter beyond the GIBH-130 chemotype (which requires pyrimidinylpiperazine for sub-nanomolar IL-1β suppression ) can use the target compound to explore alternative binding modes within glial activation pathways, potentially identifying compounds with differentiated cytokine selectivity profiles.

COX-2 Inhibitor Lead Optimization with Halogenated Pyridazine-Piperazine Scaffolds

N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives have demonstrated COX-2 inhibitory activity superior to celecoxib (compound 5a IC₅₀ = 16.76 nM vs. celecoxib 17.79 nM; p < 0.05) with favorable gastric safety profiles . The target compound, featuring a 4-bromobenzoyl substituent on the piperazine ring, provides a halogenated scaffold variant for COX-2 inhibitor optimization programs. The para-bromine serves as both a potency-modulating electronic substituent and a synthetic handle for further derivatization via cross-coupling reactions, enabling systematic SAR exploration around this validated anti-inflammatory target.

Focused Medicinal Chemistry: Halogen Regioisomer SAR in Piperazine-Pyridazine Ligands

The availability of the target compound (para-bromobenzoyl) alongside its meta-bromo isomer (CAS 1049214-92-7) enables a controlled head-to-head comparison of bromine regioisomerism on pharmacological parameters. Because both isomers share identical molecular formula, molecular weight, and core scaffold, any observed differences in target binding, cellular activity, or ADME properties can be directly attributed to the bromine position. This makes the compound pair an ideal tool set for medicinal chemistry groups systematically investigating halogen-position effects on potency, selectivity, and metabolic stability within the 6-phenylpyridazine class.

Selectivity Profiling of 6-Phenylpyridazine-Based AChE Ligands

Established SAR within the aminopyridazine AChE inhibitor series shows that pyridazine C-5 methylation increases AChE potency approximately 5.7-fold (IC₅₀ from ~120 nM to 21 nM) and imparts 100-fold AChE/BuChE selectivity [2]. The target compound—with an unsubstituted pyridazine core and a 4-bromobenzoyl-piperazine motif absent from the original series—can serve as a comparator compound to probe how non-methylated pyridazine cores paired with halogenated benzoyl substituents affect AChE/BuChE selectivity. This supports systematic selectivity profiling efforts distinct from the well-characterized methylpyridazine series.

Quote Request

Request a Quote for (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.